molecular formula C19H21N3O3 B6977839 2-(1-acetylazetidin-3-yl)oxy-N-benzyl-N-pyridin-2-ylacetamide

2-(1-acetylazetidin-3-yl)oxy-N-benzyl-N-pyridin-2-ylacetamide

Cat. No.: B6977839
M. Wt: 339.4 g/mol
InChI Key: QGYGEJAQSFYJBI-UHFFFAOYSA-N
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Description

2-(1-acetylazetidin-3-yl)oxy-N-benzyl-N-pyridin-2-ylacetamide is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound features a unique structure combining an azetidine ring, a benzyl group, and a pyridine moiety, making it a versatile candidate for numerous chemical and biological applications.

Properties

IUPAC Name

2-(1-acetylazetidin-3-yl)oxy-N-benzyl-N-pyridin-2-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N3O3/c1-15(23)21-12-17(13-21)25-14-19(24)22(18-9-5-6-10-20-18)11-16-7-3-2-4-8-16/h2-10,17H,11-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGYGEJAQSFYJBI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CC(C1)OCC(=O)N(CC2=CC=CC=C2)C3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-acetylazetidin-3-yl)oxy-N-benzyl-N-pyridin-2-ylacetamide typically involves multiple steps:

    Formation of the Azetidine Ring: The azetidine ring can be synthesized through cyclization reactions involving appropriate precursors such as amino alcohols or aziridines.

    Acetylation: The azetidine ring is then acetylated using acetic anhydride or acetyl chloride in the presence of a base like pyridine.

    Coupling with Benzyl and Pyridine Groups: The final step involves coupling the acetylated azetidine with benzyl and pyridine derivatives. This can be achieved through nucleophilic substitution reactions, often facilitated by catalysts or under specific conditions such as elevated temperatures or the presence of a base.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes:

    Scaling up the reactions: Using larger reactors and continuous flow systems.

    Purification: Employing techniques such as crystallization, distillation, or chromatography to isolate the desired product.

    Quality Control: Implementing rigorous analytical methods to ensure the consistency and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(1-acetylazetidin-3-yl)oxy-N-benzyl-N-pyridin-2-ylacetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, potentially leading to the formation of ketones or carboxylic acids.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride or sodium borohydride can convert ketones to alcohols or amines.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Bases: Sodium hydroxide, potassium carbonate.

    Catalysts: Palladium on carbon, platinum oxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

2-(1-acetylazetidin-3-yl)oxy-N-benzyl-N-pyridin-2-ylacetamide has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a candidate for drug development due to its unique structural features that may interact with biological targets.

    Industry: Utilized in the synthesis of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism by which 2-(1-acetylazetidin-3-yl)oxy-N-benzyl-N-pyridin-2-ylacetamide exerts its effects involves interactions with specific molecular targets. These may include:

    Enzyme Inhibition: The compound may inhibit certain enzymes by binding to their active sites, thereby affecting metabolic pathways.

    Receptor Binding: It may interact with cellular receptors, modulating signal transduction pathways.

    DNA/RNA Interactions: The compound could intercalate with nucleic acids, affecting gene expression and protein synthesis.

Comparison with Similar Compounds

When compared to similar compounds, 2-(1-acetylazetidin-3-yl)oxy-N-benzyl-N-pyridin-2-ylacetamide stands out due to its unique combination of functional groups. Similar compounds include:

    Azetidine Derivatives: Compounds with azetidine rings but different substituents, such as 2-(1-ethylazetidin-3-yl)oxy-N-benzylacetamide.

    Pyridine Derivatives: Compounds with pyridine rings but different functional groups, such as N-benzyl-N-pyridin-2-ylacetamide.

    Benzyl Derivatives: Compounds with benzyl groups but different ring systems, such as N-benzyl-N-pyridin-2-ylacetamide.

The uniqueness of this compound lies in its specific arrangement of these groups, which may confer distinct chemical and biological properties.

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